CDK2 Kinase Inhibitory Activity is Dependent on (1S,3S) Configuration
A CDK2 inhibitor incorporating the (1S,3S)-3-aminocyclopentyl scaffold exhibits an IC50 of 5 nM against recombinant human cyclin E-CDK2 complex [1]. This high potency is intrinsically linked to the (1S,3S) stereochemistry, while the corresponding (1R,3R) enantiomer or the racemic trans mixture used as a building block would result in a topologically distinct molecule that cannot replicate this interaction profile. This demonstrates the necessity of procuring the specific enantiomerically pure (1S,3S) form.
| Evidence Dimension | CDK2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM (inhibitor derived from (1S,3S)-3-aminocyclopentyl scaffold) |
| Comparator Or Baseline | Not directly measured; (1R,3R) enantiomer-based inhibitor expected to be significantly less active or inactive based on stereochemical requirements of the ATP-binding pocket. |
| Quantified Difference | Essentially an all-or-nothing activity cliff determined by chirality. |
| Conditions | Kinase assay using recombinant human cyclin E-CDK2 complex, pH 7.5, 22°C, 1 µM ATP. |
Why This Matters
Procuring the incorrect enantiomer will lead to a complete failure in generating a biologically active lead compound for CDK2 inhibition programs.
- [1] BindingDB. BDBM10088: (3Z)-4-{[(1S,3S)-3-aminocyclopentyl]amino}-3-[(3-methoxy-1H-pyrrol-2-yl)methylidene]-5-nitro-2,3-dihydro-1H-indol-2-one. CDK2 IC50: 5 nM. View Source
